

Talactoferrin Alfa: A Meta-Analysis of Clinical Trial Performance

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Compound of Interest

Compound Name: Talactoferrin Alfa

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Talactoferrin Alfa, a recombinant form of human lactoferrin, has been investigated as a novel immunomodulatory agent in various clinical settings, primarily in non-small cell lung cancer (NSCLC) and severe sepsis. This guide provides a comparative meta-analysis of the key clinical trial data for **Talactoferrin Alfa**, presenting its performance against placebo and standard-of-care treatments. Detailed experimental protocols and a summary of its proposed mechanism of action are included to offer a comprehensive overview for the scientific community.

Performance in Non-Small Cell Lung Cancer (NSCLC)

Talactoferrin Alfa was evaluated in a series of clinical trials for NSCLC, both as a monotherapy and in combination with chemotherapy. While early phase trials showed promising results, a pivotal Phase III trial ultimately failed to meet its primary endpoint, leading to the discontinuation of its development for this indication.

Quantitative Data Summary: NSCLC Clinical Trials

Trial	Phase	Treatment Arms	Key Efficacy Endpoints	Results	Safety Profile
Phase II Monotherapy	II	1) Talactoferrin Alfa (1.5g BID) + Best Supportive Care (n=47) 2) Placebo + Best Supportive Care (n=53)	Median Overall Survival (OS)	6.1 months vs. 3.7 months (HR=0.68, p=0.0404)[1]	Well-tolerated, with fewer adverse events than placebo.[1][2]
6-Month OS Rate	52% vs. 30%				
1-Year OS Rate	29% vs. 16%				
Phase II Combination Therapy	II	1) Talactoferrin Alfa + Carboplatin/Paclitaxel (C/P) 2) Placebo + C/P	Response Rate (RR) (evaluable population)	47% vs. 29% (p=0.05)[3][4][5]	Fewer total and grade 3/4 adverse events in the Talactoferrin arm compared to placebo.[3][4][5]
Median Progression-Free Survival (PFS)	7.0 months vs. 4.2 months (not statistically significant)[4]				
Median OS	10.4 months vs. 8.5 months (not				

statistically
significant)[3]
[4]

FORTIS-M	III	1) Talactoferrin Alfa (1.5g BID) + Best Supportive Care (n=497)	Median OS	7.49 months vs. 7.66 months (HR=1.04, p=0.6602)[6]	Safety profiles were comparable between the two arms.[6]
		2) Placebo + Best Supportive Care (n=245)			
<hr/>					
Median PFS	1.68 months vs. 1.64 months (HR=0.99, p=0.8073)[6]				
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Disease Control Rate (DCR)	37.6% vs. 38.4%[6]				

Experimental Protocols: NSCLC Trials

- Phase II Monotherapy (NCT00411223): This was a randomized, double-blind, placebo-controlled study in patients with Stage IIIB/IV NSCLC who had progressed after previous chemotherapy.[1] Patients were randomized to receive either oral **Talactoferrin Alfa** (1.5g twice daily) or a placebo.[1] Treatment was administered for up to three 14-week cycles, with each cycle consisting of 12 weeks of treatment followed by a 2-week break.[1] The primary endpoint was overall survival.[1]
- Phase II Combination Therapy (LF-0206): This was a randomized, double-blind, placebo-controlled trial in chemo-naïve patients with Stage IIIB/IV NSCLC.[3] Patients were randomized to receive carboplatin and paclitaxel in combination with either **Talactoferrin Alfa** or a placebo.[3] The primary endpoint was the confirmed response rate.[4]

- FORTIS-M (Phase III): This international, multicenter, randomized, double-blind, placebo-controlled trial enrolled patients with Stage IIIB/IV NSCLC who had failed two or more prior treatment regimens.[6][7] Patients were randomized 2:1 to receive either **Talactoferrin Alfa** (1.5g twice daily) or a placebo, in addition to best supportive care.[6] The primary endpoint was overall survival.[6][7]

Performance in Severe Sepsis

Talactoferrin Alfa was also investigated for the treatment of severe sepsis, with an initial Phase II trial suggesting a mortality benefit. However, a subsequent larger trial was terminated due to futility and potential safety concerns.

Quantitative Data Summary: Severe Sepsis Clinical Trials

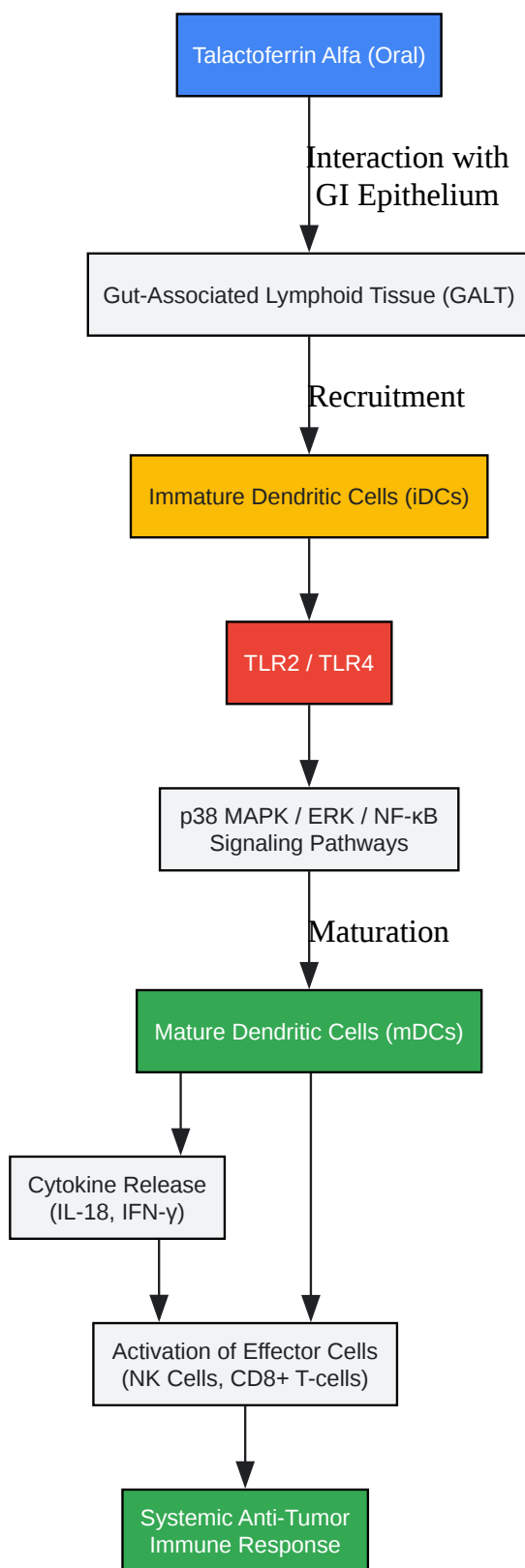
Trial	Phase	Treatment Arms	Key Efficacy Endpoints	Results	Safety Profile
Phase II	II	1) Talactoferrin Alfa (1.5g every 8 hours) (n=97) 2) Placebo (n=97)	28-Day All- Cause Mortality	14.4% vs. 26.9% (p=0.052)[8] [9]	Well-tolerated with a safety profile similar to placebo.[8] [9]
6-Month All- Cause Mortality	Sustained reduction (p=0.039)[8] [9]				
Phase II/III (OASIS)	II/III	1) Talactoferrin Alfa (1.5g TID) (n=153) 2) Placebo (n=152)	28-Day Mortality	24.8% vs. 17.8% (p=0.117, not statistically significant)	Trial terminated due to futility and safety concerns; higher in- hospital and 3-month mortality in the Talactoferrin arm.
In-Hospital Mortality	28.1% vs. 17.8% (p=0.037)				
3-Month Mortality	30.1% vs. 20.4% (p=0.036)				

Experimental Protocols: Severe Sepsis Trials

- Phase II (NCT00630656): This was a prospective, randomized, double-blind, placebo-controlled, multicenter trial in adults within 24 hours of the onset of severe sepsis.[8][9] Patients were administered either enteral **Talactoferrin Alfa** (1.5g every 8 hours) or a placebo for up to 28 days or until ICU discharge.[8][9] The primary endpoint was 28-day all-cause mortality.[8][9]
- Phase II/III (OASIS): This multicenter, randomized, placebo-controlled study enrolled adult patients with severe sepsis who were receiving antimicrobial therapy. Patients were randomized to receive either **Talactoferrin Alfa** (1.5g three times a day) or a placebo orally or via another enteral route for 28 days or until ICU discharge. The study was terminated prematurely.

Mechanism of Action & Signaling Pathways

Talactoferrin Alfa is an oral immunomodulatory protein that is not systemically absorbed. Its proposed mechanism of action originates in the gut-associated lymphoid tissue (GALT).



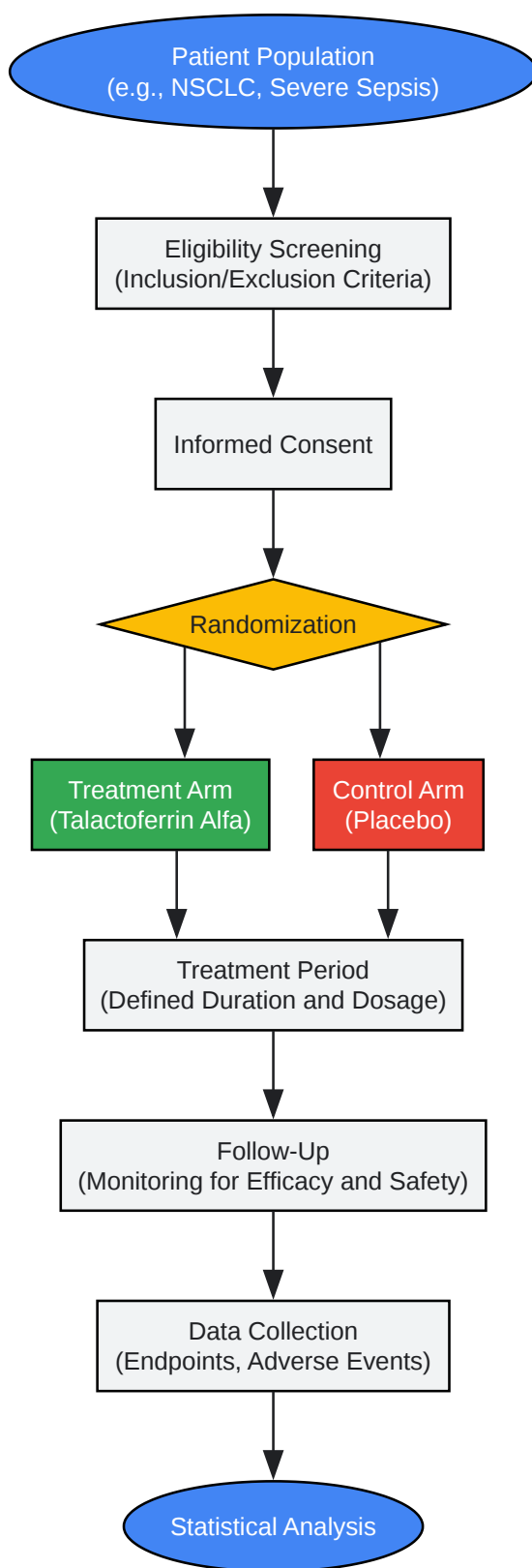
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Proposed Signaling Pathway of **Talactoferrin Alfa**

Upon oral administration, **Talactoferrin Alfa** interacts with the intestinal epithelium and is transported into Peyer's patches within the GALT.[2][4] This interaction is believed to recruit and induce the maturation of immature dendritic cells.[2][4] This maturation process is mediated through Toll-like receptors 2 and 4 (TLR2/TLR4), which in turn activates downstream signaling pathways including p38 MAPK, ERK, and NF- κ B.[1][3] The mature dendritic cells then stimulate the release of key cytokines such as IL-18 and IFN- γ , leading to the activation of both innate and adaptive immune effector cells, including Natural Killer (NK) cells and CD8+ T-lymphocytes.[4][7] This cascade is thought to culminate in a systemic anti-tumor immune response.[2]

Experimental Workflow: Randomized Controlled Trial

The clinical investigation of **Talactoferrin Alfa** followed a standard randomized controlled trial (RCT) design, which is illustrated in the workflow diagram below. This design is crucial for minimizing bias and providing a robust comparison between the investigational drug and a control.



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Generalized Experimental Workflow for a Randomized Controlled Trial

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